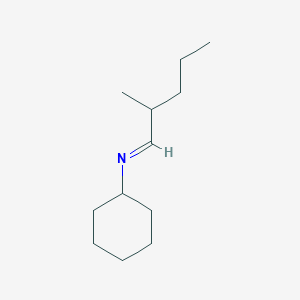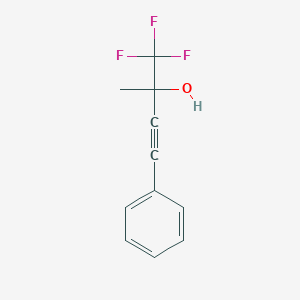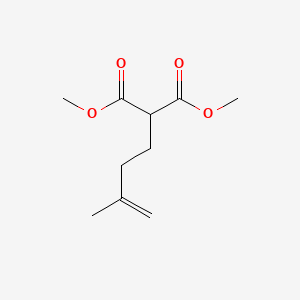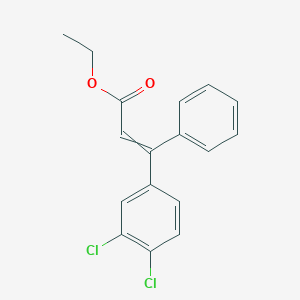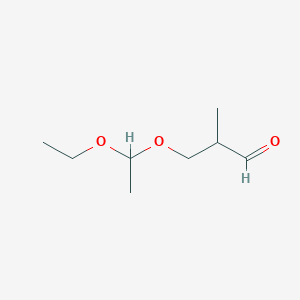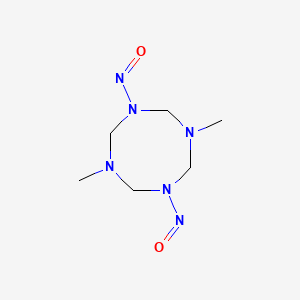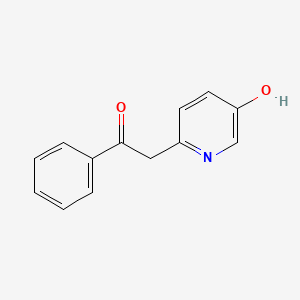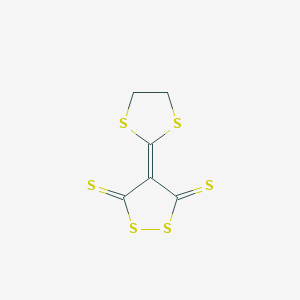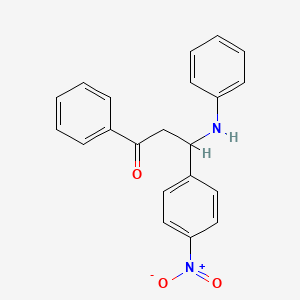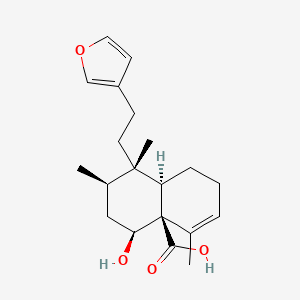
Kerlinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kerlinic acid is a neo-clerodane diterpenoid isolated from the plant Salvia keerlii, which belongs to the Labiatae family . This compound has garnered attention due to its unique structure and potential biological activities, including antifeedant, antitumor, antibacterial, and antifungal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Kerlinic acid can be synthesized through various methods commonly used for carboxylic acids. One approach involves the oxidation of primary alcohols or aldehydes using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) . Another method is the hydrolysis of nitriles, where the nitrile group is converted to a carboxylic acid using acidic or basic conditions . Additionally, the carboxylation of Grignard reagents with carbon dioxide (CO₂) followed by protonation can yield carboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from Salvia keerlii or chemical synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Kerlinic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using halogens (e.g., chlorine, bromine).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its antifeedant properties, which can deter herbivores.
Medicine: Explored for its antitumor, antibacterial, and antifungal activities.
Industry: Potential use in developing natural pesticides and pharmaceuticals.
Mecanismo De Acción
The mechanism by which kerlinic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The antibacterial and antifungal properties are likely due to the disruption of microbial cell membranes and inhibition of essential enzymes .
Comparación Con Compuestos Similares
Kerlinic acid is structurally related to other neo-clerodane diterpenoids, such as melisodoric acid and annonene . These compounds share similar biological activities but differ in their specific molecular structures and stereochemistry. For example, this compound has a unique furan ring and hydroxyl group arrangement that distinguishes it from its analogs .
List of Similar Compounds
- Melisodoric acid
- Annonene
- This compound methyl ester
- 6-Hydroxyannonene
Conclusion
This compound is a fascinating compound with diverse chemical and biological properties
Propiedades
Número CAS |
112606-14-1 |
|---|---|
Fórmula molecular |
C20H28O4 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
(4aS,5S,7R,8S,8aR)-8-[2-(furan-3-yl)ethyl]-5-hydroxy-4,7,8-trimethyl-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid |
InChI |
InChI=1S/C20H28O4/c1-13-5-4-6-16-19(3,9-7-15-8-10-24-12-15)14(2)11-17(21)20(13,16)18(22)23/h5,8,10,12,14,16-17,21H,4,6-7,9,11H2,1-3H3,(H,22,23)/t14-,16-,17+,19+,20-/m1/s1 |
Clave InChI |
QVNWBXBUWGPGRM-WGLCMCTQSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)CCC3=COC=C3)CCC=C2C)C(=O)O)O |
SMILES canónico |
CC1CC(C2(C(C1(C)CCC3=COC=C3)CCC=C2C)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


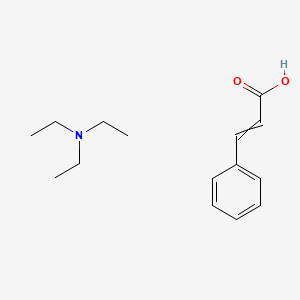
![5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol](/img/structure/B14308441.png)

![{[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid](/img/structure/B14308450.png)
